molecular formula C120H209N41O28S2 B15286081 Myosin Light Chain Kinase (480-501)

Myosin Light Chain Kinase (480-501)

Cat. No.: B15286081
M. Wt: 2738.3 g/mol
InChI Key: GKXLEMHKRMAVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myosin Light Chain Kinase (480-501) is a segment of the myosin light chain kinase enzyme, which plays a crucial role in muscle contraction by phosphorylating the regulatory light chain of myosin II. This phosphorylation is essential for the interaction between actin and myosin, leading to muscle contraction. Myosin light chain kinase is a serine/threonine-specific protein kinase and is involved in various cellular processes, including cell motility, division, and signal transduction .

Preparation Methods

The preparation of Myosin Light Chain Kinase (480-501) typically involves recombinant DNA technology. The gene encoding the desired segment is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .

Industrial production methods for Myosin Light Chain Kinase (480-501) are similar but scaled up to meet commercial demands. This involves optimizing the fermentation process, improving yield, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Myosin Light Chain Kinase (480-501) undergoes several types of chemical reactions, primarily phosphorylation and dephosphorylation. Phosphorylation is catalyzed by kinases, while dephosphorylation is mediated by phosphatases. The phosphorylation of the myosin light chain by Myosin Light Chain Kinase (480-501) is a critical reaction that regulates muscle contraction .

Common reagents used in these reactions include adenosine triphosphate (ATP) as a phosphate donor and calcium ions, which are necessary for the activation of the kinase. The major product formed from these reactions is the phosphorylated myosin light chain, which can then interact with actin to facilitate muscle contraction .

Scientific Research Applications

Myosin Light Chain Kinase (480-501) has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Myosin Light Chain Kinase (480-501) involves the phosphorylation of the regulatory light chain of myosin II. This process is initiated by the binding of calcium ions to calmodulin, which activates the kinase. The activated kinase then transfers a phosphate group from ATP to the serine residue on the myosin light chain. This phosphorylation induces a conformational change in myosin, allowing it to interact with actin and generate muscle contraction .

Comparison with Similar Compounds

Myosin Light Chain Kinase (480-501) can be compared with other kinases that phosphorylate myosin light chains, such as:

The uniqueness of Myosin Light Chain Kinase (480-501) lies in its specific sequence and its role in regulating muscle contraction through phosphorylation. Its ability to interact with different myosin light chains and its involvement in various cellular processes make it a versatile and important enzyme in both research and therapeutic contexts .

Properties

Molecular Formula

C120H209N41O28S2

Molecular Weight

2738.3 g/mol

IUPAC Name

4-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[6-amino-1-[[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C120H209N41O28S2/c1-66(2)59-88(156-105(177)77(31-12-19-49-123)145-100(172)75(29-10-17-47-121)143-97(169)67(3)128)112(184)160-92(65-162)116(188)152-80(34-15-22-52-126)108(180)159-91(62-95(167)168)115(187)151-84(38-26-56-139-120(135)136)104(176)154-87(46-58-191-7)110(182)148-76(30-11-18-48-122)101(173)146-78(32-13-20-50-124)106(178)157-89(60-70-39-41-72(164)42-40-70)113(185)155-86(45-57-190-6)99(171)142-68(4)98(170)144-82(36-24-54-137-118(131)132)102(174)150-83(37-25-55-138-119(133)134)103(175)147-79(33-14-21-51-125)107(179)158-90(61-71-63-140-74-28-9-8-27-73(71)74)114(186)153-85(43-44-93(129)165)109(181)149-81(35-16-23-53-127)111(183)161-96(69(5)163)117(189)141-64-94(130)166/h8-9,27-28,39-42,63,66-69,75-92,96,140,162-164H,10-26,29-38,43-62,64-65,121-128H2,1-7H3,(H2,129,165)(H2,130,166)(H,141,189)(H,142,171)(H,143,169)(H,144,170)(H,145,172)(H,146,173)(H,147,175)(H,148,182)(H,149,181)(H,150,174)(H,151,187)(H,152,188)(H,153,186)(H,154,176)(H,155,185)(H,156,177)(H,157,178)(H,158,179)(H,159,180)(H,160,184)(H,161,183)(H,167,168)(H4,131,132,137)(H4,133,134,138)(H4,135,136,139)

InChI Key

GKXLEMHKRMAVRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N

Origin of Product

United States

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